molecular formula C6H10N2O B1343069 4-Hydroxypiperidine-1-carbonitrile CAS No. 51075-37-7

4-Hydroxypiperidine-1-carbonitrile

Cat. No. B1343069
CAS RN: 51075-37-7
M. Wt: 126.16 g/mol
InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N
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Patent
US08853213B2

Procedure details

Sodium bicarbonate was dissolved in water, and a solution of 4-hydroxypiperidine in dichloromethane and BrCN were added thereto at 0° C. The reaction mixture was stirred at 0° C. for 30 min and further stirred at room temperature for 2 hours. After completion of the reaction, the reaction mixture was extracted twice with dichloromethane. The organic layer thus obtained was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[OH:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Br[C:14]#[N:15]>O.ClCCl>[OH:6][CH:7]1[CH2:12][CH2:11][N:10]([C:14]#[N:15])[CH2:9][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1CCN(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.